
2-Methyl-3-ethyl-2-pentene
Übersicht
Beschreibung
2-Methyl-3-ethyl-2-pentene is a hydrocarbon with the molecular formula C8H16 . It is an alkene, which means it contains a carbon-to-carbon double bond .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-ethyl-2-pentene can be derived from its name. The “2-pentene” indicates a five-carbon chain with a double bond starting at the second carbon. The “2-methyl” and “3-ethyl” denote a methyl (CH3) and an ethyl (C2H5) group attached to the second and third carbons of the main chain, respectively .
Chemical Reactions Analysis
As an alkene, 2-Methyl-3-ethyl-2-pentene can undergo a variety of chemical reactions. These include addition reactions, where a molecule is added across the carbon-carbon double bond, and oxidation reactions, where the alkene is converted to other functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-ethyl-2-pentene would be similar to those of other alkenes. Alkenes are generally nonpolar, insoluble in water, and less dense than water. They are also flammable and can react with oxidizing agents .
Wissenschaftliche Forschungsanwendungen
Copolymer Characterization : Ethylene/4-methyl-1-pentene copolymers synthesized using a "constrained geometry catalyst" can be characterized by 13C NMR. This technique evaluates regio- and stereoirregularities and allows for full determination of dyad and triad copolymer sequences (Losio, Boccia, & Sacchi, 2008).
Molecular Geometry Studies : Research on the geometry of two geometric isomers in ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate aids in understanding their chemical properties and structure (Giralt, López, & Álvarez, 1975).
Catalysis and Isomerization : Studies show that the skeletal isomerization of 2-pentene in acidic ZSM-22 involves carbenium ion rearrangement, leading to stable secondary carbenium ions as intermediates. This sheds light on catalytic processes and reaction mechanisms (Demuth et al., 2003).
Hydrogenation and Hydrodeoxygenation : Different catalysts, including platinum, palladium, and copper on precipitated silica, show varying activities for the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal. This research is significant for understanding reaction pathways and catalyst efficiency (Pham et al., 2009).
Laminar Flame Speeds : An experimental and kinetic study of pentene isomers, including 2-methyl-2-butene, reveals information about their combustion properties and flame speeds, which is important for understanding fuel combustion dynamics (Cheng et al., 2017).
Polymerization Catalyst Research : Ethylene/2-methyl-1-pentene copolymerization using Cp-TiCl2-MAO catalyst produces high molecular weight polymers with uniform 2-methyl-1-pentene incorporation. The research shows how steric bulk affects comonomer incorporation, crucial for polymer synthesis (Nomura & Itagaki, 2006).
Thermal Decomposition Studies : The thermal decomposition of various methyl-pentenes, including 2-methyl-2-pentene, produces compounds like methane, ethylene, and isobutene. Such studies are vital for understanding reaction kinetics and mechanisms under high temperatures (Shibatani & Amano, 1974).
Energy Storage Applications : Research on Poly-4-methyl-1-pentene composites indicates their potential for energy storage applications, particularly in electrical capacitors due to high energy density and temperature capabilities (Ghule, Laad, & Tiwari, 2021).
Eigenschaften
IUPAC Name |
3-ethyl-2-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUGAXHZSQHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173482 | |
| Record name | 2-Methyl-3-ethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-ethyl-2-pentene | |
CAS RN |
19780-67-7 | |
| Record name | 3-Ethyl-2-methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-ethyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-ethyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



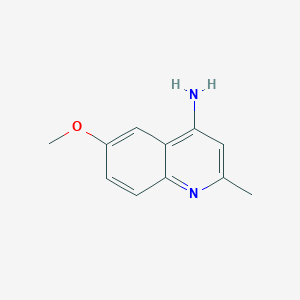

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
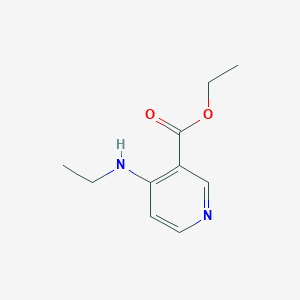
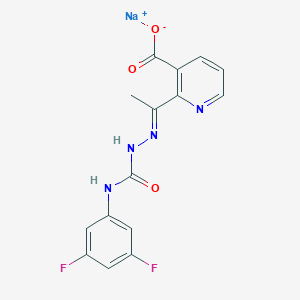
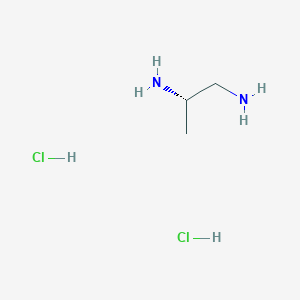
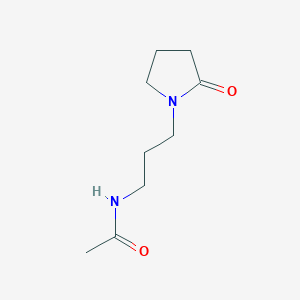
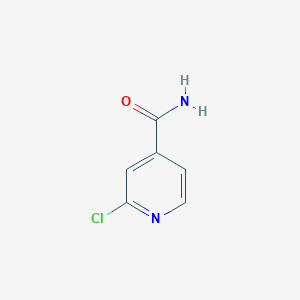
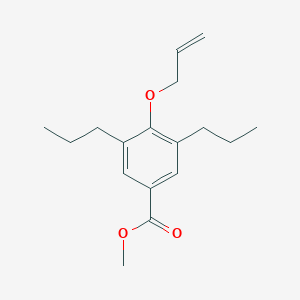
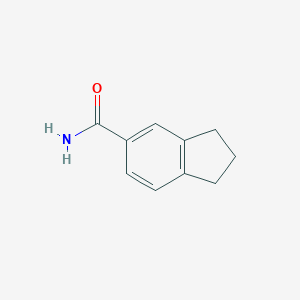
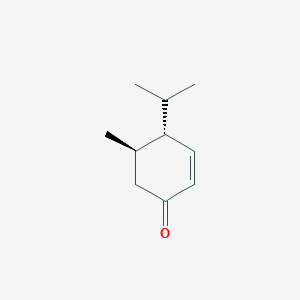
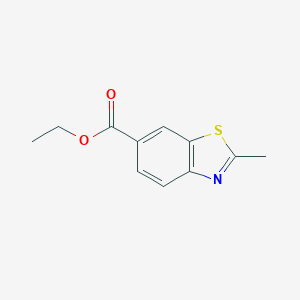
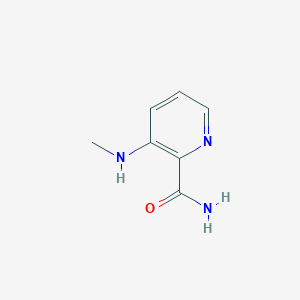
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)